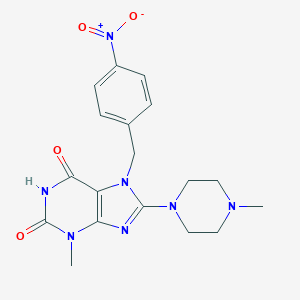
3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21N7O4 and its molecular weight is 399.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound is a purine derivative characterized by the following structural features:
- Methyl group at the 3-position.
- 4-Methylpiperazine moiety at the 8-position.
- 4-Nitrobenzyl substituent at the 7-position.
These structural components suggest potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.
Anticancer Properties
Research indicates that purine derivatives often exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of DNA synthesis : Many purine analogs act as antimetabolites, disrupting nucleotide synthesis essential for DNA replication.
- Induction of apoptosis : Certain derivatives trigger programmed cell death in cancer cells.
Antimicrobial Activity
Purine derivatives have also demonstrated antimicrobial effects against various pathogens. The presence of the piperazine ring may enhance membrane permeability, allowing better interaction with bacterial or fungal targets.
Enzyme Inhibition
The compound may act as an inhibitor for several enzymes involved in nucleotide metabolism, such as:
- Adenosine deaminase : This enzyme is crucial for purine metabolism, and its inhibition can lead to increased levels of adenosine, which has various physiological effects.
- Xanthine oxidase : Inhibition of this enzyme can reduce uric acid production, potentially benefiting conditions like gout.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that similar purine derivatives inhibited the growth of various cancer cell lines, suggesting that modifications at the 7-position enhance potency against specific tumors.
- Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy demonstrated that compounds with a piperazine moiety exhibited significant activity against Gram-positive and Gram-negative bacteria.
- Enzyme Interaction Studies : A study focused on enzyme kinetics showed that certain purine derivatives could effectively inhibit adenosine deaminase activity in vitro, leading to increased adenosine levels in cellular assays.
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Reference Study |
|---|---|---|
| Anticancer | Inhibition of DNA synthesis & apoptosis | Journal of Medicinal Chemistry |
| Antimicrobial | Disruption of membrane integrity | Antimicrobial Agents and Chemotherapy |
| Enzyme Inhibition | Inhibition of nucleotide metabolism enzymes | Biochemical Journal |
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-[(4-nitrophenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4/c1-21-7-9-23(10-8-21)17-19-15-14(16(26)20-18(27)22(15)2)24(17)11-12-3-5-13(6-4-12)25(28)29/h3-6H,7-11H2,1-2H3,(H,20,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMERCNYAAJPSPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














